molecular formula C12H14BrNO2 B8161266 1-(Azetidin-1-yl)-2-(3-bromo-4-methoxyphenyl)ethanone

1-(Azetidin-1-yl)-2-(3-bromo-4-methoxyphenyl)ethanone

Cat. No.: B8161266
M. Wt: 284.15 g/mol
InChI Key: IXWODRUGOHLRMB-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)-2-(3-bromo-4-methoxyphenyl)ethanone is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-1-yl)-2-(3-bromo-4-methoxyphenyl)ethanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-bromo-4-methoxyphenylacetic acid and ethylamine.

    Bromination and Methoxylation: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The methoxy group is introduced via methylation using methanol and a suitable base.

    Coupling Reaction: The azetidine ring is then coupled with the brominated and methoxylated phenyl ring through a condensation reaction, often using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-1-yl)-2-(3-bromo-4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone moiety to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-(3-bromo-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(Azetidin-1-yl)-2-phenylethanone: Lacks the bromine and methoxy substituents.

    1-(Azetidin-1-yl)-2-(4-methoxyphenyl)ethanone: Lacks the bromine substituent.

    1-(Azetidin-1-yl)-2-(3-bromophenyl)ethanone: Lacks the methoxy substituent.

Uniqueness

1-(Azetidin-1-yl)-2-(3-bromo-4-methoxyphenyl)ethanone is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-(azetidin-1-yl)-2-(3-bromo-4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-16-11-4-3-9(7-10(11)13)8-12(15)14-5-2-6-14/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWODRUGOHLRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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